![molecular formula C22H29N3O3 B2848234 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1005307-58-3](/img/structure/B2848234.png)
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide, also known as AZD-4901, is a novel compound developed by AstraZeneca for the treatment of various neurological and psychiatric disorders. This compound has gained significant attention due to its potential therapeutic applications and unique mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide involves the modulation of the brain's glutamatergic system, which is involved in various cognitive and emotional processes. The compound acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been implicated in the pathophysiology of several neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate several neurotransmitter systems, including glutamate, dopamine, and serotonin, which are involved in various aspects of cognitive and emotional processing. The compound has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide is its selectivity for the mGluR5 receptor, which reduces the risk of off-target effects. However, the compound's relatively low potency may limit its use in certain experimental paradigms.
Orientations Futures
Several potential directions for future research on 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide include the investigation of its efficacy in clinical populations, the development of more potent analogs of the compound, and the exploration of its potential applications in other neuropsychiatric disorders. Additionally, further research is needed to elucidate the compound's precise mechanism of action and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide involves several steps, including the condensation of 2-(aminomethyl)azepane with 5-methoxy-4-hydroxy-2-pyridone, followed by the acetylation of the resulting product with m-tolylacetic anhydride. The final product is obtained after purification and isolation through column chromatography.
Applications De Recherche Scientifique
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. The compound has shown promising results in preclinical studies, demonstrating its efficacy in reducing symptoms associated with these disorders.
Propriétés
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-17-8-7-9-18(12-17)23-22(27)16-25-15-21(28-2)20(26)13-19(25)14-24-10-5-3-4-6-11-24/h7-9,12-13,15H,3-6,10-11,14,16H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMCVNVSPZGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.